2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether
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Overview
Description
The compound “2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimidine ring, the introduction of the methoxy group, and the attachment of the chlorobenzyl sulfanyl group. The exact synthesis process would depend on the starting materials and the specific conditions used. One possible method for the synthesis of similar compounds involves the Williamson ether synthesis, which is a reaction between an alkoxide ion and a primary alkyl halide or tosylate .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Aryl halides, such as the chlorobenzyl group in this compound, can undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include its molecular weight, boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Chemical Synthesis and Reactions
- Rhodium-Catalyzed Cleavage Reaction : A study by Arisawa et al. (2012) explored the rhodium complex-catalyzed reaction of aryl methyl ethers and thioesters, including derivatives similar to the compound , to produce corresponding aryl esters and methyl sulfides, highlighting a method for functional group transformation in organic synthesis Arisawa, Nihei, Suzuki, & Yamaguchi, 2012.
Material Science and Polymer Chemistry
- Sulfur-Containing Polyimides : Research by Shockravi et al. (2009) on the preparation of sulfonated poly(ether sulfone)s for fuel cell applications demonstrates the relevance of sulfur-containing compounds in the development of new materials with enhanced properties, such as proton exchange membranes for energy technologies Shockravi, Abouzari‐Lotf, Javadi, & Atabaki, 2009.
Molecular Docking and Computational Studies
- Molecular Docking Study : Alzoman et al. (2015) conducted a spectroscopic investigation and molecular docking study of a pyrimidine derivative, revealing its potential as a chemotherapeutic agent. This study exemplifies the use of computational tools to predict the biological activity of chemical compounds, including those structurally related to "2-((4-Chlorobenzyl)sulfanyl)-4-methoxy-5-pyrimidinyl methyl ether" Alzoman, Mary, Panicker, Al-Swaidan, El-Emam, Al-Deeb, Al‐Saadi, Van Alsenoy, & War, 2015.
Antimicrobial and Cytotoxic Activity
- Cytotoxic Activity of Thiopyrimidine Derivatives : Stolarczyk et al. (2018) synthesized novel thiopyrimidine derivatives, including compounds structurally related to the one , and evaluated their cytotoxic activity against various cell lines. This research underscores the potential of these compounds in developing new therapeutic agents Stolarczyk, Bryndal, Matera-Witkiewicz, Lis, Królewska-Golińska, Cieślak, Kaźmierczak-Barańska, & Cieplik, 2018.
Safety and Hazards
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,5-dimethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-17-11-7-15-13(16-12(11)18-2)19-8-9-3-5-10(14)6-4-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADQSUVHXXSFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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